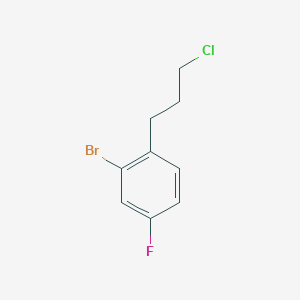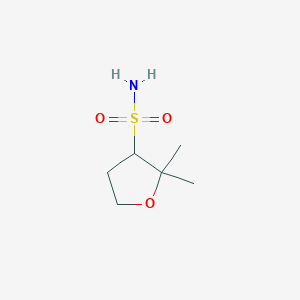
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
[ \text{2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride} + \text{NaOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinates, sulfonamides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparación Con Compuestos Similares
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine structure but has a carboxylic acid group instead of a sulfonate group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This is a precursor in the synthesis of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate.
Uniqueness: this compound is unique due to its sulfonate group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and sulfonyl chloride counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H3N2NaO4S |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
sodium;2,4-dioxo-1H-pyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H4N2O4S.Na/c7-3-2(11(9)10)1-5-4(8)6-3;/h1H,(H,9,10)(H2,5,6,7,8);/q;+1/p-1 |
Clave InChI |
YWBSAUGRDAWYPC-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


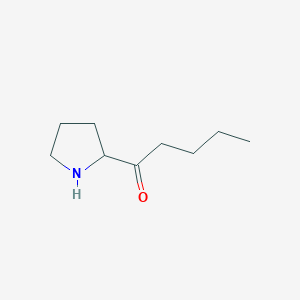
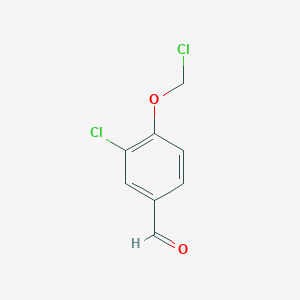
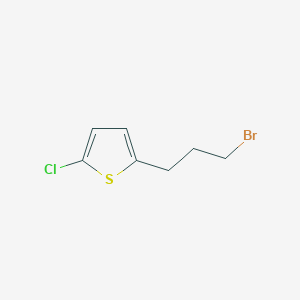
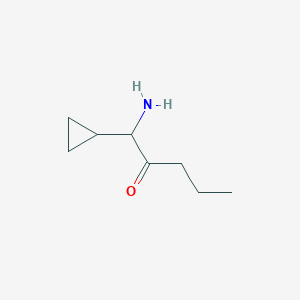
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
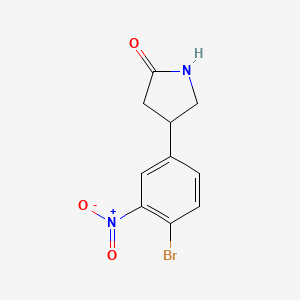


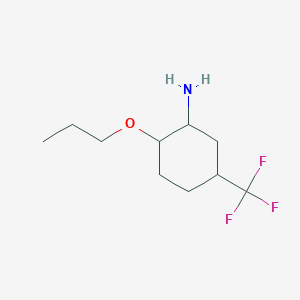

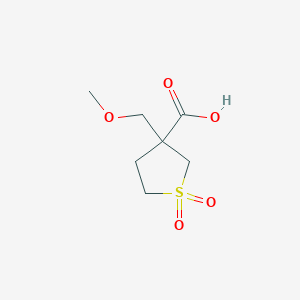
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
